molecular formula C11H15NO2 B13055022 (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid

(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B13055022
M. Wt: 193.24 g/mol
InChI Key: OQRIETIIFBOIRV-SECBINFHSA-N
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Description

(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid (CAS: 64576-92-7) is a chiral non-proteinogenic amino acid of interest in advanced organic synthesis and pharmaceutical research . Its structure incorporates a stereogenic center at the 3-position and a gem-dimethyl group at the 2-position, which provides increased steric hindrance and conformational rigidity compared to simpler β-amino acids . This unique architecture makes it a valuable chiral building block, particularly for the synthesis of complex molecules with potential biological activity. A key research application for scaffolds of this type is their use as intermediates in the preparation of active pharmaceutical ingredients. Structurally similar phenylisoserine derivatives are well-established as critical components in the side chain of the anticancer drug Paclitaxel . The presence of the tert-leucine-like 2,2-dimethyl motif in this compound can enhance the metabolic stability and binding affinity of resulting peptides or peptide mimetics, making it a scaffold for developing novel enzyme inhibitors or other bioactive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R)-3-amino-2,2-dimethyl-3-phenylpropanoic acid

InChI

InChI=1S/C11H15NO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

OQRIETIIFBOIRV-SECBINFHSA-N

Isomeric SMILES

CC(C)([C@@H](C1=CC=CC=C1)N)C(=O)O

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Benzaldehyde, Malonic Acid, and Ammonium Acetate

A patented one-pot process synthesizes 3-amino-3-phenylpropionic acid esters starting from benzaldehyde, malonic acid, and ammonium acetate in a single reaction vessel. This method avoids intermediate isolation, enhancing yield and reducing waste and energy consumption. The reaction proceeds through a Knoevenagel condensation followed by ammonolysis and esterification in situ, providing high selectivity and purity under controlled solvent and temperature conditions. This approach is environmentally friendly and operationally simple, making it industrially attractive.

Step Reagents Conditions Outcome
1 Benzaldehyde, Malonic acid Solvent, heat Knoevenagel condensation
2 Ammonium acetate One-pot reaction Amino acid intermediate
3 Esterification reagent Same pot, ester formation 3-Amino-3-phenylpropionic acid ester

Chiral Auxiliary-Based Reductive Amination and Friedel-Crafts Alkylation

Another synthetic route involves starting from a chiral precursor to introduce stereochemistry, followed by reductive amination to install the amino group and Friedel-Crafts alkylation to attach the phenyl group. This method requires strong acid or base catalysts and specific solvents to facilitate the reactions. While effective in controlling stereochemistry, it involves multiple steps and careful handling of reagents.

Hydroxymethyl Trimethylacetic Acid Derivatives for 3-Amino-2,2-dimethylpropionamide Synthesis

Although focused on a related amide compound, this method provides insights into preparing the 2,2-dimethyl substituted amino acid derivatives. The process includes:

  • Esterification of hydroxymethyl trimethylacetic acid with alcohols (methanol, ethanol, isopropanol) under acid catalysis.
  • Protection of hydroxyl groups via acyl chlorides.
  • Ammonolysis with aqueous ammonia under reflux to yield the amino acid amide.

This multi-step method achieves yields ranging from 54.7% to 80%, depending on the ester used and reaction conditions. The process involves careful pH control, extraction, and purification steps.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Hydroxymethyl trimethylacetic acid + Alcohol + Acid catalyst, reflux 70–75 Solvents: methanol, ethanol, isopropanol
2 Protection Acyl chlorides + base in solvent - Protects hydroxyl group
3 Ammonolysis Aqueous ammonia, reflux 54.7–80 Produces amino acid amide
Method Advantages Limitations Industrial Feasibility
One-pot benzaldehyde route High selectivity, no intermediate isolation, environmentally friendly Requires precise control of reaction conditions High; scalable and safer
Chiral auxiliary route High stereochemical control Multi-step, uses strong acids/bases, complex Moderate; more labor-intensive
Hydroxymethyl trimethylacetic acid derivatives Good yields, versatile ester options Multi-step, requires protection steps Moderate; suitable for derivatives
  • The one-pot process demonstrates superior atom economy and reduced waste generation compared to traditional multi-step syntheses. It also lowers energy consumption by combining steps and minimizing purification.
  • The chiral auxiliary method allows precise stereochemical control but at the cost of increased complexity and use of potentially hazardous reagents.
  • Esterification conditions (choice of alcohol, acid catalyst, reflux time) significantly affect yield and purity in the hydroxymethyl trimethylacetic acid method.
  • Ammonolysis step yields vary with solvent choice and reaction time, indicating optimization potential for scale-up.

The preparation of (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid can be efficiently achieved via multiple synthetic routes. The one-pot method starting from benzaldehyde, malonic acid, and ammonium acetate stands out for industrial application due to its simplicity, safety, and environmental benefits. Alternative methods involving chiral auxiliaries or hydroxymethyl trimethylacetic acid derivatives provide routes to related compounds or offer stereochemical control but are generally more complex. Future work may focus on further optimizing reaction conditions and scaling up the one-pot process for commercial production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H15NO2
Molecular Weight : 193.24 g/mol
CAS Number : 64608-36-2

The compound features a chiral center and multiple functional groups that influence its interactions with biological systems. Its unique configuration allows it to serve as a versatile building block in organic synthesis.

Chemistry

(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid is utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in developing new compounds.

Types of Reactions

  • Oxidation : The amino group can be oxidized to form imines or nitriles.
  • Reduction : The carboxylic acid group can be reduced to form alcohols or aldehydes.
  • Substitution : The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein-ligand interactions. Its structure suggests possible interactions with various biological targets.

Biological Activities

  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against bacterial strains by inhibiting cyclooxygenase enzymes.
  • Anti-inflammatory Properties : The compound may reduce pro-inflammatory prostaglandins through COX inhibition.
  • Hypoglycemic Effects : Structural analogs have been found to enhance glucose uptake in liver cells.

Pharmacological Effects

Research indicates that (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid exhibits several pharmacological effects:

  • Antimicrobial Activity
    • A study evaluated derivatives for their antimicrobial properties against common pathogens.
    • Results :
      CompoundActivity Against Staphylococcus aureusActivity Against E. coli
      6hInhibition Zone: 15 mmInhibition Zone: 12 mm
      6lInhibition Zone: 18 mmInhibition Zone: 14 mm
  • Hypoglycemic Activity
    • Derivatives were tested for their ability to enhance glucose uptake in HepG2 cells.
    • Results :
      CompoundGlucose Uptake (µM)Cytotoxicity (%)
      QS-528255
      QS-530304

Study 1: Antimicrobial Activity Evaluation

A comprehensive study synthesized several derivatives related to (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid and assessed their antimicrobial properties against common pathogens. The findings revealed that certain derivatives displayed superior antibacterial activity compared to established antibiotics.

Study 2: Hypoglycemic Activity

Another investigation focused on the hypoglycemic activity of structural analogs of phenylpropanoic acids. The results indicated that specific structural modifications significantly improved glucose transport efficacy without inducing cytotoxicity.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity and subsequent downstream effects on cellular processes.

Comparison with Similar Compounds

Stereochemical Variants

  • (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid Molecular formula: C₁₁H₁₅NO₂ (identical to the 3R enantiomer).

Substituted Phenyl Derivatives

  • (3R)-3-Amino-3-(2,3-dimethylphenyl)propanoic acid Molecular formula: C₁₁H₁₅NO₂. Key difference: The phenyl group is substituted with methyl groups at positions 2 and 3. Impact: Increased steric bulk and hydrophobicity may enhance binding to hydrophobic enzyme pockets.
  • (3R)-3-Amino-2,2-difluoro-3-phenylpropanoic acid Molecular formula: C₉H₉F₂NO₂. Key difference: Fluorine atoms replace methyl groups at C2. This compound is used in enzyme mechanistic studies (e.g., phenylalanine ammonia-lyase) .

Functional Group Modifications

  • (R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid Molecular formula: C₁₃H₁₇NO₅. Key difference: A Boc-protected amino group and hydroxylated phenyl ring. Impact: The hydroxyl group enables hydrogen bonding, while Boc protection enhances solubility. Used in peptide synthesis .
  • 3-Amino-3-(2-nitrophenyl)propanoic acid Molecular formula: C₉H₁₀N₂O₄. Key difference: A nitro group at the phenyl ring’s ortho position. Impact: The nitro group introduces strong electron-withdrawing effects, affecting reactivity and binding. Used in biochemical assays .

Heterocyclic and Aliphatic Analogs

  • (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid Molecular formula: C₈H₁₀N₂O₂. Key difference: A pyridine ring replaces the phenyl group. Impact: The nitrogen in pyridine enables coordination with metal ions or polar interactions. This compound is a precursor for metal-chelating drugs .
  • (2R)-3-Amino-2,4-dimethylpentanoic acid Molecular formula: C₇H₁₅NO₂. Key difference: Aliphatic branching at C2 and C4. Impact: Reduced aromaticity decreases π-π interactions but increases flexibility. Applications in foldamer design .

Structural and Functional Analysis (Data Tables)

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid C₁₁H₁₅NO₂ 193.25 2,2-dimethyl, 3-phenyl SAR optimization in drug design
(3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid C₁₁H₁₅NO₂ 193.25 2,2-dimethyl, 3-phenyl (S-config) Stereochemical studies
(3R)-3-Amino-2,2-difluoro-3-phenylpropanoic acid C₉H₉F₂NO₂ 201.17 2,2-difluoro, 3-phenyl Enzyme mechanism probes
(R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid C₁₃H₁₇NO₅ 281.31 Boc-protected amino, 3-OH phenyl Peptide synthesis

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Water Solubility (mg/mL) Key Functional Groups
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid 1.98 0.45 Carboxylic acid, amine
3-Amino-3-(2-nitrophenyl)propanoic acid 1.12 1.20 Nitro, carboxylic acid
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid -0.87 12.5 Pyridine, amine

Biological Activity

(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid, also known as a β-amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chiral center and multiple functional groups that may influence its interactions with biological systems. The following sections will explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.24 g/mol
  • CAS Number : 64608-36-2

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds similar to (3R)-3-amino-2,2-dimethyl-3-phenylpropanoic acid exhibit significant antimicrobial properties. For instance, derivatives of phenylpropionic acids have shown effectiveness against various bacterial strains by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins . This inhibition is crucial in the treatment of inflammatory diseases.
  • Cytotoxicity and Genotoxicity : Initial screenings of related compounds have assessed their cytotoxicity and genotoxicity. The results indicated that while some derivatives possess antimicrobial activity, they also need to be evaluated for safety in terms of cellular toxicity .
  • Hypoglycemic Effects : Recent studies have explored the hypoglycemic activity of structural analogs of phenylpropanoic acids. These compounds were found to enhance glucose uptake in HepG2 cells without exhibiting cytotoxic effects, suggesting a potential role in managing diabetes .

The biological activities of (3R)-3-amino-2,2-dimethyl-3-phenylpropanoic acid can be attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : The compound's carboxylic acid moiety is essential for binding to the active site of COX enzymes, which mediates its anti-inflammatory properties .
  • Cellular Uptake Mechanisms : The structural features that allow for increased glucose uptake may involve activation of specific receptors or transporters in liver cells, although further studies are needed to elucidate these pathways fully .

Study 1: Antimicrobial Activity Evaluation

A study synthesized several derivatives related to (3R)-3-amino-2,2-dimethyl-3-phenylpropanoic acid and assessed their antimicrobial properties against common pathogens. The results indicated that certain derivatives displayed superior antibacterial activity compared to established antibiotics like chloramphenicol .

CompoundActivity Against Staphylococcus aureusActivity Against E. coli
6hInhibition Zone: 15 mmInhibition Zone: 12 mm
6lInhibition Zone: 18 mmInhibition Zone: 14 mm

Study 2: Hypoglycemic Activity

In another investigation, derivatives were tested for their ability to enhance glucose uptake in HepG2 cells. The findings revealed that specific structural modifications significantly improved glucose transport efficacy without inducing cytotoxicity.

CompoundGlucose Uptake (µM)Cytotoxicity (%)
QS-528255
QS-530304

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